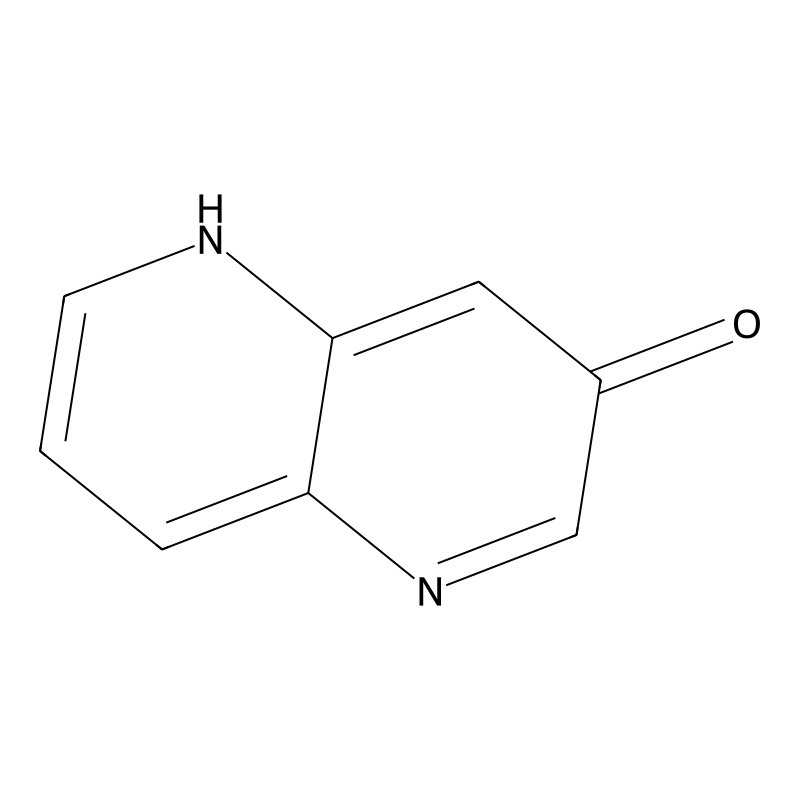

1,5-Naphthyridin-3-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- 1,5-naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

- For example, many alkaloids exhibit naphthyridine as the core component responsible for their activity .

- 1,5-naphthyridines have versatile applications in the fields of synthetic organic chemistry .

- They are used in a wide range of synthetic protocols for the construction of this scaffold .

- 1,5-naphthyridines are used as ligands in analytical chemistry .

- Their reactivity is presented as well as their use as a ligand for metal complexes formation .

Medicinal Chemistry

Synthetic Organic Chemistry

Ligands in Analytical Chemistry

Organic Light-Emitting Diodes (OLEDs)

Sensors

Semiconductors and Solar Cells

1,5-Naphthyridin-3-ol is a heterocyclic organic compound characterized by a fused bicyclic structure containing a pyridine ring. Its chemical formula is , and it is recognized for its hydroxyl group at the 3-position of the naphthyridine framework. This compound exhibits a range of interesting properties due to its unique structure, which includes potential biological activity and utility in various

- Nucleophilic Substitution: The hydroxyl group can be replaced by various nucleophiles, leading to the formation of substituted derivatives.

- Oxidation Reactions: This compound can undergo oxidation to form corresponding ketones or aldehydes .

- Cross-Coupling Reactions: 1,5-Naphthyridin-3-ol can be utilized in cross-coupling reactions to synthesize more complex molecules, leveraging its reactivity with electrophilic reagents

1,5-Naphthyridin-3-ol and its derivatives have been studied for their biological activities. They exhibit a variety of pharmacological effects, including:

- Antimicrobial Activity: Some derivatives show efficacy against bacterial and fungal strains.

- Antitumor Properties: Certain compounds derived from 1,5-naphthyridin-3-ol have demonstrated potential as inhibitors of topoisomerase I, which is crucial for DNA replication and repair processes .

- Cytotoxicity: Various studies indicate cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy

1,5-Naphthyridin-3-ol has several applications across different fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new drugs targeting various diseases.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique properties may find applications in developing novel materials with specific functionalities.

Interaction studies involving 1,5-naphthyridin-3-ol focus on its binding affinity with biological targets such as enzymes and receptors. These studies are crucial for understanding how modifications to the naphthyridine structure can enhance or inhibit biological activity. For example, research has shown that certain derivatives exhibit improved interactions with topoisomerase I, enhancing their potential as anticancer agents .

Several compounds share structural similarities with 1,5-naphthyridin-3-ol. Here are some notable examples:

Compound Name Structure Type Unique Features 1,6-Naphthyridin Naphthyridine Different nitrogen positioning; varied reactivity 2-Aminonaphthalene Aminonaphthalene Contains an amino group; different biological activities 4-Hydroxyquinoline Quinoline Hydroxyl group at a different position; distinct pharmacological properties 7-Bromo-1,5-naphthyridin-3-ol Brominated Naphthyridine Halogen substitution enhances reactivity; potential for diverse applications The uniqueness of 1,5-naphthyridin-3-ol lies in its specific arrangement of functional groups and the resulting chemical behavior, which differentiates it from these similar compounds. Its ability to undergo various chemical transformations while maintaining biological relevance makes it a valuable compound in medicinal chemistry.

XLogP3

0.2Dates

Last modified: 08-15-2023